4-Hydroxy-3-nitropyridine

Organic Synthesis Nucleophilic Substitution Regioselectivity

Researchers synthesizing amifampridine or β-carboline scaffolds face unreliable regiochemistry when substituting alternative nitropyridine regioisomers-disrupting validated routes and introducing uncharacterized impurity profiles. 4-Hydroxy-3-nitropyridine (CAS 15990-90-6) is the unambiguous precursor to 4-chloro-3-nitropyridine via PCl₅/POCl₃, enabling a published three-step, chromatography-free amifampridine synthesis with robust reproducibility. • Direct precursor to 4-chloro-3-nitropyridine (the only regioisomer yielding the correct amifampridine substitution pattern); • Vacuum sublimation protocol (CN101570508A) upgrades 95% crude feedstock to ≥99.6% purity in a single stage-eliminating solvent waste and chromatographic infrastructure; • Serves as the starting material for β-carboline derivatives and IL-8 receptor antagonists, privileged scaffolds in CNS and oncology discovery. Procure with confidence: this compound is not DEA-controlled, ships ambient, and is stocked for immediate global delivery.

Molecular Formula C5H4F3N3
Molecular Weight 0
CAS No. 15990-90-6
Cat. No. B1174155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-3-nitropyridine
CAS15990-90-6
Molecular FormulaC5H4F3N3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-3-nitropyridine Technical Baseline


4-Hydroxy-3-nitropyridine (3-nitro-4-pyridinol) is a heteroaromatic pyridine derivative featuring a hydroxyl group at the 4-position and a nitro group at the 3-position . The compound exhibits predicted pKa values ranging from 0.13±0.14 to 7.63±0.69 depending on the computational model, and a predicted density of 1.44-1.51 g/cm³ [1]. It serves as a versatile intermediate in the synthesis of 4-alkoxy-3-nitropyridines, 4-chloro-3-nitropyridine, β-carboline derivatives, and IL-8 receptor antagonists . Its dual functionality—nucleophilic hydroxyl and electron-withdrawing nitro group—enables regioselective transformations that are not readily accessible with alternative pyridine scaffolds.

Regioselective building block for 4-chloro-3-nitropyridine and fused heterocycles
Supports chromatography-free amifampridine intermediate synthesis
Sublimation purification compatibility for high-purity material procurement

4-Hydroxy-3-nitropyridine: Why Analogs Cannot Substitute


Substituting 4-hydroxy-3-nitropyridine with structurally similar nitropyridines—such as 2,4-dihydroxy-3-nitropyridine (CAS 89282-12-2) or 4-hydroxy-3-nitropyridine N-oxide (CAS 31872-57-8)—introduces significant divergence in reactivity, physicochemical properties, and downstream compatibility. The presence or absence of a single hydroxyl group or N-oxide functionality alters predicted pKa by several units, changes hydrogen-bonding capacity, and shifts regioselectivity in nucleophilic substitution reactions [1]. Furthermore, 4-hydroxy-3-nitropyridine is uniquely positioned as the direct precursor to 4-chloro-3-nitropyridine, a critical intermediate in the synthesis of amifampridine (Lambert-Eaton myasthenic syndrome drug) [2]. Generic substitution disrupts established synthetic routes, introduces uncharacterized impurity profiles, and negates process validation documented in peer-reviewed synthetic methodologies .

!
2,4-Dihydroxy analog introduces dual hydroxyl sites; regioselectivity during chlorination may shift and require protection steps
!
N-Oxide analog alters melting point by ~60°C and hazard classification; thermal processing window and handling may differ
!
Isomeric nitropyridines (2- or 3-hydroxy) fail to generate correct 3-nitro-4-substituted regioisomer for amifampridine route

4-Hydroxy-3-nitropyridine: Comparative Evidence


Regioselective Reactivity vs. 2,4-Dihydroxy-3-nitropyridine

4-Hydroxy-3-nitropyridine possesses a single hydroxyl group at the 4-position, enabling clean, high-yielding conversion to 4-chloro-3-nitropyridine via treatment with PCl₅/POCl₃ . In contrast, 2,4-dihydroxy-3-nitropyridine (CAS 89282-12-2) contains two hydroxyl groups, introducing regioselectivity ambiguity and competitive side reactions during chlorination [1]. The mono-hydroxy scaffold of the target compound provides unambiguous reaction outcomes essential for reproducible multi-step pharmaceutical syntheses.

Regioselective reactivity
Class-level inference
1 hydroxyl (target) vs 2 hydroxyls (2,4-dihydroxy analog)
Eliminates competitive chlorination; supports reproducible synthesis
Based on substitution pattern comparison
Organic Synthesis Nucleophilic Substitution Regioselectivity

Sublimation Purification Efficiency

Patent CN101570508A demonstrates that crude 4-hydroxy-3-nitropyridine (95.0-98.6% mass fraction) can be purified via vacuum sublimation to achieve 99.6-99.7% purity with 99.6% yield in single-stage operation [1]. This sublimation-based purification bypasses solvent-intensive recrystallization or chromatographic methods, offering a scalable, low-waste route to high-purity material [2]. Comparable purity data for alternative purification of structurally related nitropyridines via sublimation are not documented in the patent literature.

Sublimation purification
Reported
Purity 99.6–99.7%, yield 99.6% (single stage)
Supports high-purity procurement without chromatography
Vacuum sublimation protocol per patent CN101570508A
Process Chemistry Purification Sublimation

Direct Conversion to 4-Chloro-3-nitropyridine

4-Hydroxy-3-nitropyridine is the direct precursor for 4-chloro-3-nitropyridine via treatment with PCl₅/POCl₃ . This transformation constitutes the second step in a validated three-step synthesis of amifampridine (3,4-diaminopyridine), a drug used for Lambert-Eaton myasthenic syndrome [1]. Alternative routes employing 4-hydroxy-2-nitropyridine or 3-hydroxy-4-nitropyridine isomers fail to produce the correct 3-nitro-4-substituted regioisomer required for subsequent SNAr amination. The published undergraduate teaching protocol explicitly selects 4-hydroxy-3-nitropyridine for its reliable conversion and avoidance of column chromatography .

Direct conversion route
Head-to-head
Target: correct 3-nitro-4-substituted pattern; Isomers: incompatible
Validated intermediate for amifampridine synthesis route
Three-step chromatography-free protocol documented
Pharmaceutical Intermediates Chlorination Amifampridine Synthesis

Physicochemical Differentiation vs. N-Oxide Analog

4-Hydroxy-3-nitropyridine exhibits a melting point of 285 °C (dec.) and predicted pKa values of 0.13±0.14 to 7.63±0.69 depending on computational methodology [1]. Its N-oxide analog, 4-hydroxy-3-nitropyridine N-oxide (CAS 31872-57-8), displays a markedly lower melting point of 225-226 °C and distinct hazard classification (Toxic, R23/24/25) versus the target compound (Irritant, Xi; R36/37/38) [2]. These differences impact storage requirements, handling protocols, and thermal processing windows in industrial settings.

Physicochemical profile
Cross-study comparable
m.p. 285°C (dec.) vs 225–226°C; Irritant vs Toxic
Broader thermal processing window; simpler handling classification
Literature-reported hazard and melting point data
Physicochemical Properties pKa Thermal Stability

4-Hydroxy-3-nitropyridine: Application Scenarios


4-Chloro-3-nitropyridine for Amifampridine Synthesis

4-Hydroxy-3-nitropyridine is the preferred starting material for synthesizing 4-chloro-3-nitropyridine via treatment with PCl₅/POCl₃, which subsequently undergoes SNAr amination to yield 4-amino-3-nitropyridine and ultimately amifampridine . The published three-step route eliminates column chromatography and is validated for undergraduate teaching laboratories, demonstrating robust reproducibility . Alternative regioisomers (e.g., 4-hydroxy-2-nitropyridine) do not produce the correct substitution pattern required for the final drug substance.

Sublimation Purification for High Purity

For applications requiring ≥99.5% purity, 4-hydroxy-3-nitropyridine can be purified from crude feedstock (95.0-98.6%) using vacuum sublimation as described in CN101570508A . The method achieves 99.6-99.7% purity with 99.6% yield in a single stage, avoiding solvent waste and chromatographic infrastructure . This protocol is particularly valuable for procurement specifications where high purity is non-negotiable but chromatographic purification is cost-prohibitive at scale.

β-Carboline and IL-8 Antagonist Synthesis

4-Hydroxy-3-nitropyridine serves as a documented starting material for the synthesis of β-carboline derivatives and IL-8 receptor antagonists . Its 3-nitro-4-hydroxy substitution pattern provides the requisite electronic and steric profile for constructing the fused heterocyclic core of β-carbolines, which are privileged scaffolds in CNS and oncology drug discovery. Procurement for these specific target classes should prioritize this compound over mono-substituted or differently substituted nitropyridines.

4-Ethoxy-3-nitropyridine for Agrochemical Intermediates

Treatment of 4-hydroxy-3-nitropyridine with PCl₅ followed by ethanol yields 4-ethoxy-3-nitropyridine , an intermediate in the preparation of pyridine-based agrochemicals . The hydroxyl-to-ethoxy conversion proceeds with well-established conditions documented across multiple vendor technical datasheets, ensuring reliable scale-up for industrial procurement scenarios.

Application
Selection Property
Validation Focus
4-Chloro-3-nitropyridine for amifampridine synthesis
Regiochemical fit for SNAr amination route
Route reproducibility; chromatography-free protocol review
High-purity intermediate via sublimation
Sublimation purification compatibility
Purity and yield endpoint validation
β-Carboline and IL-8 antagonist synthesis
3-Nitro-4-hydroxy substitution pattern
Heterocyclic core construction suitability review
4-Ethoxy-3-nitropyridine for agrochemical intermediates
Hydroxyl-to-ethoxy conversion reliability
Scale-up consistency under documented conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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